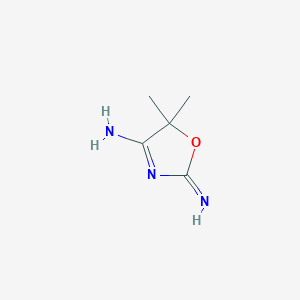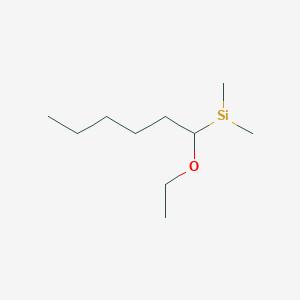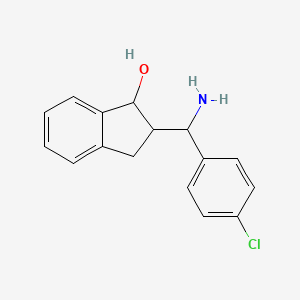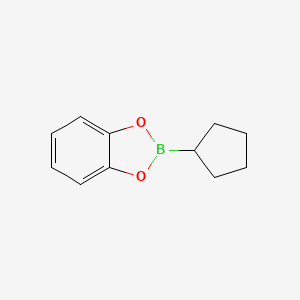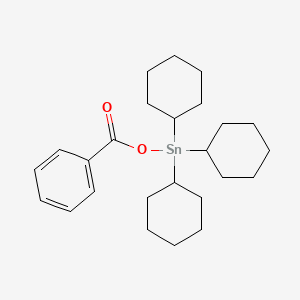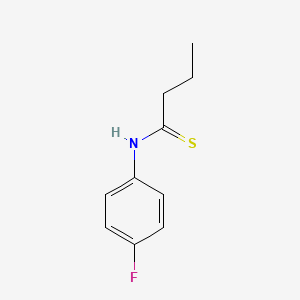
N-(4-Fluorophenyl)butanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)butanethioamide is an organic compound with the molecular formula C10H12FNS It is characterized by the presence of a fluorophenyl group attached to a butanethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)butanethioamide typically involves the reaction of 4-fluoroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then treated with a thiol reagent to yield the final thioamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(4-Fluorophenyl)butanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); solventacetic acid; temperature0-50°C
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
N-(4-Fluorophenyl)butanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-Fluorophenyl)butanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
類似化合物との比較
N-(4-Fluorophenyl)butanethioamide can be compared with other similar compounds, such as:
- N-(4-Chlorophenyl)butanethioamide
- N-(4-Bromophenyl)butanethioamide
- N-(4-Methylphenyl)butanethioamide
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
35369-64-3 |
|---|---|
分子式 |
C10H12FNS |
分子量 |
197.27 g/mol |
IUPAC名 |
N-(4-fluorophenyl)butanethioamide |
InChI |
InChI=1S/C10H12FNS/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) |
InChIキー |
MRWAICBXUCOEMW-UHFFFAOYSA-N |
正規SMILES |
CCCC(=S)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
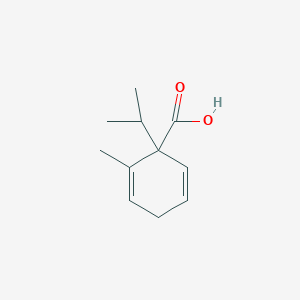
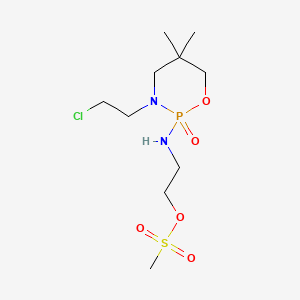
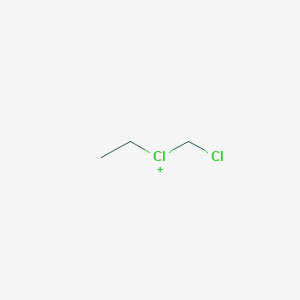
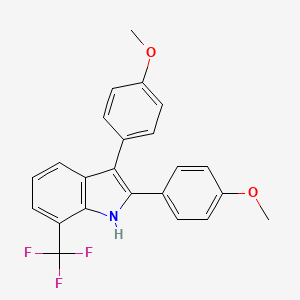
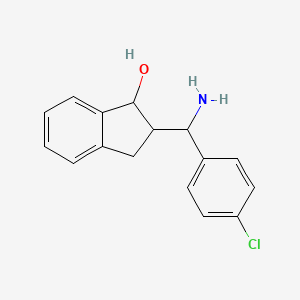
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
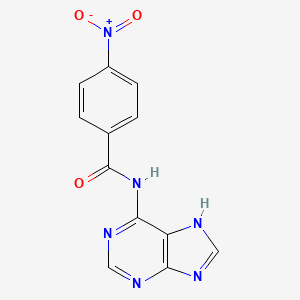
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
